Uridine, cyclic 3',5'-(hydrogen phosphate), monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine, cyclic 3’,5’-(hydrogen phosphate), monosodium salt is a chemical compound used in scientific research. It plays a crucial role in nucleic acid metabolism and has potential applications in studying RNA structure and function. The molecular formula of this compound is C9H10N2NaO8P .
Molecular Structure Analysis
The molecular formula of Uridine-3,5-cyclic monophosphate sodium salt is C9H10N2NaO8P . The molecular weight of this compound is 328.15 g/mol . A study reported five single-crystal structures of uridine-5′-monophosphate (UMP) series hydrates of acid or salts .Scientific Research Applications
Role in Cellular Energy and Biosynthetic Pathways
Uridine, a pyrimidine nucleoside, plays a crucial role in maintaining metabolic homeostasis during growth and cellular stress . It fuels mammalian cell energy needs and biosynthetic pathways such as ribosylation, glycosylation, redox metabolite generation, and nucleotide biosynthesis .
Alternative Fuel Source
When glucose is scarce, some cells can switch to alternative fuel sources. For example, in ischemic cortical astrocytes, glucose deprivation-induced cellular stress was reversed with externally-sourced uridine .
Signaling Roles
Uridine nucleotides have signaling roles and uridine itself is connected to the physiological hunger response and body temperature changes .
Role in Cancer Cell Proliferation
Uridine Phosphorylase 1 (UPP1), which catalyzes the reversible cleavage of uridine to ribose-1-phosphate and uracil, facilitates proliferation in glucose-deprived, uridine-supplemented K562 cells . This suggests that blocking uridine production, cancer cell uridine uptake, or nucleoside catabolism could starve some cancers and be promising directions for therapy .
Coordinating Properties with Lanthanides
Uridine 5′-monophosphate (UMP) shows coordinating properties towards trivalent La, Pr, Nd, Sm, Eu, and Gd ions in the presence of cationic and anionic micelles . This information may prove helpful regarding the use of lanthanides as biological probes for calcium/magnesium ions .
Role in Quantum Chemical Studies
Uridine 2′,3′-cyclic monophosphate (cUMP) derivatives have been studied by means of quantum chemical methods . These studies provide valuable insights into the conformational and energetic properties of these compounds .
Mechanism of Action
properties
IUPAC Name |
sodium;1-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N2O8P.Na/c12-5-1-2-11(9(14)10-5)8-6(13)7-4(18-8)3-17-20(15,16)19-7;/h1-2,4,6-8,13H,3H2,(H,15,16)(H,10,12,14);/q;+1/p-1/t4-,6-,7-,8-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APYWIKXPIFYSBG-IAIGYFSYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=CC(=O)NC3=O)O)OP(=O)(O1)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)OP(=O)(O1)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2NaO8P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Uridine, cyclic 3',5'-(hydrogen phosphate), monosodium salt | |
CAS RN |
56632-58-7 |
Source
|
Record name | Sodium uridine 3',5'-phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056632587 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Uridine, cyclic 3',5'-(hydrogen phosphate), monosodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.797 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.